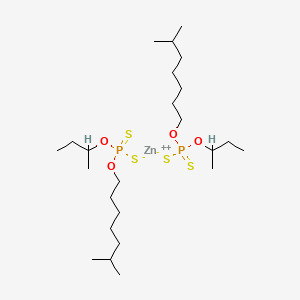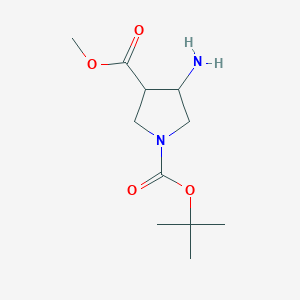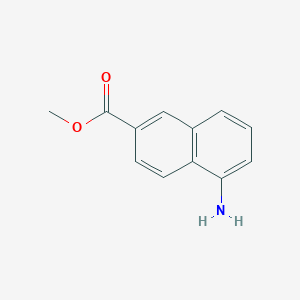
Zinc bis(o-isoocyl) bis(O-(sec-butyl)) bis(dithiophosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc bis(o-isoocyl) bis(O-(sec-butyl)) bis(dithiophosphate) is an organophosphorus compound widely used in various industrial applications. This compound is known for its role as an additive in lubricants and greases, providing anti-wear and anti-corrosion properties. It is a solid substance, typically appearing as white crystals, and is almost insoluble in water but soluble in organic solvents like alcohols and ethers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Zinc bis(o-isoocyl) bis(O-(sec-butyl)) bis(dithiophosphate) generally involves the following steps :
Formation of Phosphorodithioic Acid Esters: The reaction begins with the esterification of phosphorodithioic acid with the appropriate alcohols, such as sec-butyl alcohol and isooctyl alcohol. This reaction typically occurs under acidic conditions to form the desired esters.
Reaction with Zinc Salts: The resulting esters are then reacted with zinc salts, such as zinc oxide or zinc chloride, to form the final product. This step is usually carried out under controlled temperature and pH conditions to ensure the complete formation of the zinc salts.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the production efficiency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Zinc bis(o-isoocyl) bis(O-(sec-butyl)) bis(dithiophosphate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates and phosphates under specific conditions.
Substitution: It can undergo substitution reactions where the alkyl groups are replaced by other functional groups.
Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze to form phosphoric acid derivatives and alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Alkyl halides, acyl chlorides.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions include phosphorothioates, phosphates, and various alcohol derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Zinc bis(o-isoocyl) bis(O-(sec-butyl)) bis(dithiophosphate) has a wide range of applications in scientific research and industry :
Chemistry: Used as an additive in lubricants and greases to enhance anti-wear and anti-corrosion properties.
Biology: Investigated for its potential use in biological systems as a protective agent against oxidative stress.
Medicine: Explored for its potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: Widely used in the formulation of industrial lubricants, hydraulic fluids, and metalworking fluids to improve performance and longevity.
Mecanismo De Acción
The mechanism of action of Zinc bis(o-isoocyl) bis(O-(sec-butyl)) bis(dithiophosphate) involves its interaction with metal surfaces to form a protective film. This film reduces friction and wear, thereby enhancing the performance of lubricants. The compound’s antioxidant properties also help in preventing the oxidation of oils and greases, thereby extending their service life .
Comparación Con Compuestos Similares
Zinc bis(o-isoocyl) bis(O-(sec-butyl)) bis(dithiophosphate) can be compared with other similar compounds such as :
Phosphorodithioic acid, mixed O,O-bis(2-ethylhexyl and iso-Bu) esters, zinc salts: Similar in structure but with different alkyl groups, leading to variations in solubility and reactivity.
Phosphorodithioic acid, mixed O,O-bis(iso-Bu and pentyl) esters, zinc salts: Another variant with different alkyl groups, affecting its physical and chemical properties.
Phosphorodithioic acid, mixed O,O-bis(isononyl and isooctyl) esters, zinc salts: Differing in the length and branching of the alkyl chains, which influences its application in different industrial formulations.
These compounds share similar core structures but differ in their alkyl substituents, which can significantly impact their performance and suitability for specific applications.
Propiedades
Número CAS |
93819-94-4 |
|---|---|
Fórmula molecular |
C24H52O4P2S4Zn |
Peso molecular |
660.3 g/mol |
Nombre IUPAC |
zinc;butan-2-yloxy-(6-methylheptoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C12H27O2PS2.Zn/c2*1-5-12(4)14-15(16,17)13-10-8-6-7-9-11(2)3;/h2*11-12H,5-10H2,1-4H3,(H,16,17);/q;;+2/p-2 |
Clave InChI |
JFNOTEFMYXBUBK-UHFFFAOYSA-L |
SMILES |
CCC(C)OP(=S)(OCCCCCC(C)C)[S-].CCC(C)OP(=S)(OCCCCCC(C)C)[S-].[Zn+2] |
SMILES canónico |
CCC(C)OP(=S)(OCCCCCC(C)C)[S-].CCC(C)OP(=S)(OCCCCCC(C)C)[S-].[Zn+2] |
| 113706-15-3 93819-94-4 |
|
Descripción física |
Liquid |
Pictogramas |
Corrosive; Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(methylthio)phenyl]-1H-pyrazole](/img/structure/B1647592.png)








![Methyl 2-amino-4-methylbenzo[d]thiazole-5-carboxylate](/img/structure/B1647616.png)
![5-Azoniaspiro[4.4]nonane Hexafluorophosphate](/img/structure/B1647620.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1647628.png)
![2-Pyridinecarbaldehyde,4-[4-(methylamino)-3-nitrophenoxy]-](/img/structure/B1647630.png)
